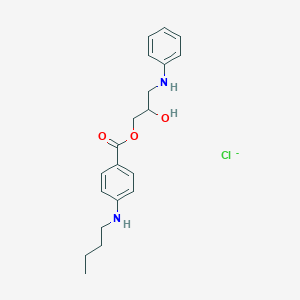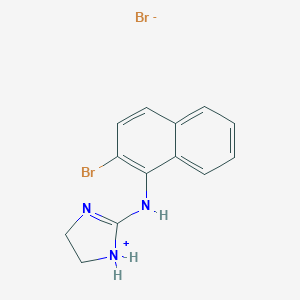![molecular formula C16H26Cl3N3O B217267 [2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride CAS No. 101651-66-5](/img/structure/B217267.png)
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The compound is characterized by the presence of a piperidine ring, a chloro-substituted aniline moiety, and a dihydrochloride salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Substitution Reaction: The chloro-substituted aniline is prepared by chlorination of aniline derivatives.
Coupling Reaction: The piperidine derivative is then coupled with the chloro-substituted aniline under specific conditions to form the desired compound.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
- N-Methyl-2-(piperidino)acetanilide
- o-Chloro-N-methylacetanilide
- 2-(Piperidino)ethylamine derivatives
Comparison:
- Uniqueness: The presence of both the piperidine ring and the chloro-substituted aniline moiety in [2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride makes it unique compared to other similar compounds. This combination imparts distinct chemical and biological properties, enhancing its potential applications in various fields.
Propiedades
Número CAS |
101651-66-5 |
|---|---|
Fórmula molecular |
C16H26Cl3N3O |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c1-19(11-12-20-9-5-2-6-10-20)13-16(21)18-15-8-4-3-7-14(15)17;;/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,18,21);2*1H |
Clave InChI |
VDRBPOQUXKJSTF-UHFFFAOYSA-N |
SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
SMILES canónico |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Sinónimos |
(2-chlorophenyl)carbamoylmethyl-methyl-[2-(3,4,5,6-tetrahydro-2H-pyrid in-1-yl)ethyl]azanium dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)

![2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride](/img/structure/B217226.png)


![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)



